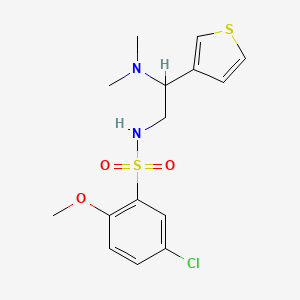
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H19ClN2O3S2 and its molecular weight is 374.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide, also known by its CAS number 946373-42-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19ClN2O2S, with a molecular weight of 350.86 g/mol. The structure features a chloro group, a dimethylamino group, and a thiophene ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClN2O2S |
| Molecular Weight | 350.86 g/mol |
| CAS Number | 946373-42-8 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
A research study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed:
- MIC against Staphylococcus aureus : 20 µM
- MIC against Escherichia coli : 40 µM
These values suggest that the compound possesses moderate antibacterial activity compared to standard antibiotics like ceftriaxone, which has an MIC of 4 µM against S. aureus .
The proposed mechanism of action for this compound involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the sulfonamide group is believed to play a crucial role in this mechanism, as sulfonamides are known to interfere with folate synthesis in bacteria.
Cytotoxicity Studies
In addition to its antibacterial properties, cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Using cell viability assays, it was found that:
- IC50 (Half Maximal Inhibitory Concentration) : The compound exhibited an IC50 value greater than 100 µM in human cell lines, indicating low cytotoxicity at therapeutic concentrations .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| Human Liver Cells | >100 |
| Human Kidney Cells | >100 |
Propriétés
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S2/c1-18(2)13(11-6-7-22-10-11)9-17-23(19,20)15-8-12(16)4-5-14(15)21-3/h4-8,10,13,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEBXTHTXVZZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














